Product packaging for scorpion toxin AaH IT4(Cat. No.:CAS No. 130726-76-0)

scorpion toxin AaH IT4

Cat. No.: B1178399
CAS No.: 130726-76-0
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Description

Origin and Zoological Classification of AaH IT4 from Androctonus australis Hector

The scorpion toxin AaH IT4 is a component of the venom produced by the Sahara scorpion, Androctonus australis Hector. wikipedia.org This species is a member of the Buthidae family, which includes most of the scorpion species considered dangerous to humans. medscape.com The genus name Androctonus is derived from Greek and means "man-killer," reflecting the potent nature of its venom. wikipedia.org Native to North Africa, Androctonus australis Hector is one of the most endemic scorpion species in the region. wikipedia.orgnih.gov

The venom of Androctonus australis Hector is a complex mixture of various peptides and proteins that primarily target the nervous system. ontosight.ai These neurotoxins are key to the scorpion's ability to subdue prey and defend against predators. The specific strain from which AaH IT4 is isolated is known as "Hector". uniprot.org

Table 1: Zoological Classification of Androctonus australis

Taxonomic Rank Classification
Kingdom Eukaryota
Phylum Arthropoda
Class Arachnida
Order Scorpiones
Family Buthidae
Genus Androctonus
Species Androctonus australis

Source: UniProtKB uniprot.org

Historical Context of AaH IT4 Discovery and Initial Characterization

The quest to understand the potent effects of scorpion venom led to the isolation and characterization of its individual components. AaH IT4 was first isolated from the venom of the North African scorpion Androctonus australis Hector. nih.gov This polypeptide was identified as a new anti-insect neurotoxin. nih.gov Initial studies revealed that AaH IT4 is composed of 65 amino acid residues. uniprot.orgnih.gov A notable and unexpected finding during its initial characterization was the absence of the amino acid proline, which was previously thought to be crucial for the folded structure of all scorpion neurotoxins. nih.gov

Furthermore, early research demonstrated that AaH IT4 has a toxic effect on both insects and mammals. uniprot.orgnih.gov This was a significant discovery, as it indicated a broader range of activity compared to many other scorpion toxins known at the time. nih.gov Radioimmunoassays showed that AaH IT4 could be recognized by antibodies raised against beta-type scorpion toxins, suggesting some structural similarities with this group. nih.govresearchgate.net

Classification of AaH IT4 within Scorpion Neurotoxin Families (e.g., Long-Chain Neurotoxins, Beta-Toxins)

Scorpion neurotoxins are broadly categorized into different families based on their length, structure, and mode of action. AaH IT4 is classified as a long-chain neurotoxin, a group of peptides typically consisting of 55 to 76 amino acid residues with four disulfide bridges. mdpi.com These toxins primarily target voltage-gated sodium channels. mdpi.com

Within the long-chain neurotoxins, there are further subdivisions, most notably the alpha-toxins and beta-toxins, which interact with different sites on the sodium channel. nih.gov While alpha-toxins typically slow the inactivation of the sodium channel, beta-toxins affect its activation. nih.govijbs.com AaH IT4 is considered a beta-toxin due to its mode of action, which involves shifting the voltage-dependent activation of the sodium channel to lower potentials, an effect comparable to that of other beta-toxins. wikipedia.org Interestingly, while primarily affecting insects, AaH IT4 has also been shown to modulate the binding of both alpha- and beta-type anti-mammal neurotoxins to mammalian sodium channels. wikipedia.orguniprot.org This dual activity on both insect and mammalian channels, along with its unique structural features, has led some researchers to suggest that AaH IT4 may represent a new class of toxins with ancestral characteristics. nih.govnih.gov

Table 2: Properties of this compound

Property Description
Source Organism Androctonus australis Hector (Sahara scorpion)
Alternative Names AaH IT4, AaIT4, Insect toxin 4
Amino Acid Count 65
Toxin Family Long-chain neurotoxin, Beta-toxin
Primary Target Voltage-gated sodium channels
Reported Effects Toxic to insects and mammals

Source: UniProtKB uniprot.org, Wikipedia wikipedia.org

Properties

CAS No.

130726-76-0

Molecular Formula

C9H14O3

Purity

≥ 99 %. (capillary electrophoresis).

Synonyms

scorpion toxin AaH IT4

Origin of Product

United States

Molecular Architecture and Advanced Structural Biology of Aah It4

Primary Amino Acid Sequence Elucidation and Distinctive Features

The primary structure of AaH IT4 was determined to be a single polypeptide chain composed of 65 amino acid residues. nih.gov A striking and unusual feature of its amino acid composition is the complete absence of both methionine and proline residues. nih.govresearchgate.net The lack of proline is particularly noteworthy, as this amino acid was previously thought to be a critical component for the folded structure of all scorpion neurotoxins. nih.gov The primary sequence of AaH IT4 shows limited homology with many other scorpion toxins, suggesting it may represent an ancestral form or a new class of toxins. nih.gov

FeatureDescription
Number of Residues 65
Absent Amino Acids Methionine, Proline

Secondary Structure Determination through Biophysical Techniques

Biophysical methods have provided insights into the secondary structure of AaH IT4.

Circular Dichroism (CD): Analysis of AaH IT4 using circular dichroism spectroscopy has revealed a low content of regular secondary structures. nih.govscispace.com Specifically, the toxin exhibits a lower proportion of β-sheet structures when compared to other scorpion toxins. nih.gov This finding suggests that a significant portion of the polypeptide chain may exist in a more flexible or irregular conformation, which could be crucial for its function.

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography: While NMR spectroscopy and X-ray crystallography are powerful techniques for determining the high-resolution three-dimensional structures of proteins, specific structural data for AaH IT4 derived from these methods is not extensively detailed in the available literature. nih.govuzh.chnku.edu However, the structures of homologous toxins have been elucidated using these techniques, revealing the conserved CSα/β fold. researchgate.net The application of these methods to AaH IT4 would be invaluable in precisely mapping the spatial arrangement of its amino acid residues and understanding the structural basis of its unique activities.

Comparative Structural Analysis with Homologous Scorpion Toxins

To understand the unique properties of AaH IT4, it is informative to compare its structure with that of its homologs, such as Am IT from Androctonus mauretanicus and BmK AS/AS-1 from Buthus martensi Karsch. researchgate.netnih.gov

AaH IT4 shares a high degree of sequence and structural similarity with a select group of toxins, suggesting they form a distinct family.

Am IT: Analysis of the amino acid sequence of Am IT revealed a 92% structural identity with AaH IT4. researchgate.netresearchgate.net This high level of homology suggests that Am IT and AaH IT4 are structurally and functionally very similar. researchgate.net

BmK AS and BmK AS-1: These two toxins from the Chinese scorpion Buthus martensi Karsch also exhibit high sequence similarity to AaH IT4. nih.govmdpi.com BmK AS and BmK AS-1 share an 86.4% sequence identity with each other. nih.gov The significant homology between the BmK AS toxins and AaH IT4 indicates a close evolutionary relationship and a conserved structural framework. nih.govmdpi.com

ToxinHomology with AaH IT4
Am IT 92% structural identity
BmK AS/AS-1 High sequence similarity

Despite the high structural homology, subtle differences in amino acid sequences likely account for the functional divergence observed among these toxins. AaH IT4 is notable for its broad activity, affecting both insect and mammalian sodium channels by interacting with both alpha- and beta-receptor sites. nih.govnih.gov This is a rare characteristic among scorpion toxins. nih.gov

The structural features responsible for this dual activity are not fully elucidated but are thought to reside in the composition and conformation of the surface loops that are not constrained by the disulfide-bonded core. These loops are known to be the primary interaction sites with ion channels. nih.gov Variations in the amino acid residues within these loops among AaH IT4 and its homologs likely modulate their affinity and specificity for different subtypes of sodium channels. For instance, while Lqhb1, a homolog from Leiurus quinquestriatus hebraeus, also has a high affinity for insect sodium channels, its interaction with mammalian channels differs from that of AaH IT4. researchgate.net The unique combination of residues on the surface of AaH IT4 is therefore critical for its ability to modulate a wider range of targets. The divergence in function, despite a conserved structural scaffold, is a classic example of how minor changes in protein sequence can lead to significant shifts in biological activity. oup.com

Mechanism of Action and Ion Channel Modulation by Aah It4

Identification and Characterization of Target Ion Channels

AaH IT4 primarily targets voltage-gated sodium channels (VGSCs), which are integral membrane proteins responsible for the rapid influx of sodium ions that initiates the rising phase of an action potential in excitable cells. pnas.orgnih.gov The toxin demonstrates a broad range of activity, affecting VGSCs in both mammals and insects. researchgate.netbutantan.gov.br This specificity is a hallmark of the long-chain scorpion toxin family, often referred to as sodium channel toxins (NaTxs), to which AaH IT4 belongs. pnas.org Research has confirmed that AaH IT4 competes with other anti-insect scorpion toxins for binding sites on insect sodium channels and also modulates toxin binding to mammalian sodium channels, underscoring its role as a potent ligand for VGSCs across different phyla. researchgate.netnih.gov

A remarkable feature of AaH IT4 is its dual pharmacological profile, exhibiting characteristics of both alpha-toxin (α-NaTx) and beta-toxin (β-NaTx) activities. researchgate.netpnas.org This is unique, as most scorpion toxins are classified into one of these two groups based on their distinct effects on sodium channel gating. pnas.org

Alpha-toxin (α-NaTx) effect : Alpha-toxins typically bind to receptor site 3 on VGSCs. pnas.orgbutantan.gov.br This interaction inhibits the channel's fast inactivation process, leading to a prolonged influx of sodium ions and a lengthened action potential. pnas.org

Beta-toxin (β-NaTx) effect : Beta-toxins interact with receptor site 4 on VGSCs. pnas.orgbutantan.gov.br This binding shifts the voltage dependence of channel activation to more negative potentials, meaning the channel opens at lower levels of membrane depolarization. pnas.org

AaH IT4 is capable of modulating the binding of both alpha-type and beta-type toxins to mammalian sodium channels, suggesting it can interact with or influence both receptor sites 3 and 4. researchgate.netbutantan.gov.br This dual activity makes it a subject of significant interest for studying the structure and function of VGSCs. pnas.org

Molecular Interaction Sites on Ion Channels

Competition binding assays have been crucial in elucidating the interaction sites of AaH IT4 on VGSCs. These experiments reveal that AaH IT4 can compete with toxins that bind to both neurotoxin receptor site 3 and site 4, confirming its dual alpha/beta activity. researchgate.netpnas.orgbutantan.gov.br

Receptor site 3 is primarily formed by the extracellular loops connecting segments S3-S4 in domain IV and S5-S6 in domain I of the channel's α-subunit. pnas.org Receptor site 4 is located on the extracellular loop of the S3-S4 segments in domain II. butantan.gov.br AaH IT4 and similar toxins, classified as "β-like toxins," have been shown to compete for the classical β-toxin binding site (site 4) on rat brain synaptosomes. frontiersin.org At the same time, they compete with α-type toxins, which bind to site 3. imicams.ac.cn For instance, AaH IT4 was found to inhibit the binding of the potent α-toxin AahIT (also known as AaHII) to its receptor site. wikipedia.org This competitive interaction at distinct sites highlights a complex allosteric modulation, where the binding of AaH IT4 influences the conformation and ligand affinity of multiple sites on the sodium channel.

Toxin Interaction ProfileTarget Receptor Site(s)Experimental Evidence
Alpha-Toxin (α-NaTx) Effect Site 3AaH IT4 modulates the binding of alpha-type toxins and can compete with specific α-toxins like AahIT for their receptor sites. researchgate.netwikipedia.org
Beta-Toxin (β-NaTx) Effect Site 4AaH IT4 is recognized by anti-beta-type toxin antibodies and competes with classical β-toxins for binding to site 4 on mammalian synaptosomes. researchgate.netfrontiersin.org
Anti-Insect Toxin Effect Insect-Specific SitesCompetes with other anti-insect toxins for binding to sodium channels in insect neuronal preparations. researchgate.netimicams.ac.cn

While direct residue-level mapping for AaH IT4 is not extensively documented, analysis of its structure and comparison with other scorpion toxins provide significant insights into the molecular determinants of its binding. AaH IT4 is a polypeptide of 65 amino acid residues, cross-linked by four disulfide bridges that stabilize its folded structure. researchgate.netnih.gov

On the Sodium Channel (Receptor Sites):

Site 3 (α-toxin site): Mutagenesis studies on VGSCs have identified key residues for α-toxin binding. A critical component is the extracellular loop between segments S3 and S4 in domain IV (IVS3-S4). nih.govpnas.org The acidic residue Glutamate-1613 (E1613) in this loop is a primary binding determinant. nih.govpnas.org Other residues in the IVS1-S2 and IVS3 segments also contribute to forming the receptor site. pnas.org

Site 4 (β-toxin site): This site is located on the extracellular S3-S4 loop of domain II (IIS3-S4). butantan.gov.br The binding of β-toxins to this site traps the voltage sensor of domain II in an outward, activated conformation.

On the Toxin (Functional Face):

α-toxin interaction: Studies on other α-toxins like LqhαIT reveal that the functional surface interacting with the channel is composed of distinct domains. researchgate.netresearchgate.net These include a conserved "Core-domain" and a variable "NC-domain" formed by a five-residue turn (residues 8-12) and the C-terminal segment. researchgate.netresearchgate.net Key residues identified in the LqhαIT interaction with the D4/S3-S4 loop of the channel include Arg18, Trp38, and Ala39. researchgate.net

β-toxin interaction: The structural features of AaH IT4 show homology with β-type toxins, as evidenced by its recognition by anti-β-type toxin antibodies. researchgate.net This suggests that conserved residues that form the functional face of β-toxins are also present in AaH IT4, enabling its interaction with site 4.

Interacting ComponentKey Regions / ResiduesAssociated Toxin Type
Sodium Channel Domain IV S3-S4 Loop (e.g., E1613)α-Toxin Interaction (Site 3) nih.govpnas.org
Sodium Channel Domain II S3-S4 Loopβ-Toxin Interaction (Site 4) butantan.gov.br
Toxin (by analogy) Conserved "Core-domain"α-Toxin Interaction researchgate.net
Toxin (by analogy) Variable "NC-domain" (residue turns, C-terminus)α-Toxin Interaction researchgate.netresearchgate.net

Electrophysiological Modulation of Ion Channel Gating Kinetics

The dual interaction of AaH IT4 with sites 3 and 4 on VGSCs leads to complex modulation of the channel's gating kinetics, which is the process of the channel opening and closing in response to voltage changes. pnas.orgnih.gov The toxin's effects are a combination of the typical actions of α- and β-toxins.

Electrophysiological studies on toxins highly similar to AaH IT4, such as BmK AS, demonstrate these combined effects clearly. frontiersin.orgimicams.ac.cn Application of these toxins to VGSCs results in:

Inhibition of Peak Current: A marked depression of the maximum sodium current that can pass through the channel. imicams.ac.cn

Shift in Voltage-Dependence of Activation: The voltage at which the channels begin to open (activate) is shifted to more hyperpolarized (negative) potentials. frontiersin.orgimicams.ac.cn This is a classic β-toxin effect, making the neuron more easily excitable. pnas.org

Shift in Voltage-Dependence of Inactivation: The steady-state inactivation curve is also shifted to more negative potentials, which can reduce the number of channels available to open. frontiersin.orgimicams.ac.cn

Slowing of Inactivation: A hallmark of α-toxins is the slowing of the fast inactivation process, which prolongs the sodium current during a depolarization. pnas.org

This combination of effects—making the channel easier to open but also inhibiting the peak current and altering inactivation—results in a profound disruption of normal neuronal firing patterns. pnas.org The dual potency of facilitating both activation and inactivation appears to be a common feature among β-like toxins that are active on both mammals and insects, including AaH IT4. imicams.ac.cn

Electrophysiological ParameterEffect of AaH IT4 (and analogous toxins)Associated Pharmacological Profile
Peak Na+ Current Depression / Inhibitionβ-like Effect imicams.ac.cn
Voltage-Dependence of Activation Hyperpolarizing Shift (easier to activate)β-Toxin Effect pnas.orgimicams.ac.cn
Voltage-Dependence of Inactivation Hyperpolarizing Shiftβ-like Effect frontiersin.orgimicams.ac.cn
Rate of Inactivation Slowing (prolonged current)α-Toxin Effect pnas.org
Recovery from Inactivation Acceleration (in a non-linear manner)β-like Effect imicams.ac.cn

Effects on Channel Activation and Inactivation Processes

AaH IT4 exhibits a dual effect on the gating mechanisms of VGSCs, influencing both activation and inactivation processes. nih.govneurosci.cn This is a notable characteristic, as many scorpion toxins display more specific actions. For instance, α-toxins primarily slow or inhibit the inactivation process by binding to site 3, while β-toxins typically shift the voltage-dependence of activation to more negative potentials by interacting with site 4. nih.govexpasy.org

AaH IT4 has been shown to modulate the binding of both α-type and β-type scorpion toxins to mammalian sodium channels, suggesting it interacts with both site 3 and site 4. nih.govuniprot.org This dual functionality is a common feature among other toxins that are effective against both mammals and insects, such as BmK AS-1 and Lqhβ1. neurosci.cn The toxin's ability to compete with anti-insect toxins for binding to insect sodium channels further underscores its complex and broad-ranging activity. nih.gov Specifically, research on the related toxin BmK AS, which shares functional similarities with AaH IT4, demonstrated a facilitation of both voltage-dependent activation and inactivation of the Nav1.3 channel. neurosci.cn This dual potency suggests a mechanism that stabilizes both the closed and open states of the channel. neurosci.cn

Voltage-Dependence of AaH IT4 Interaction with VGSCs

The interaction of AaH IT4 with VGSCs is voltage-dependent, a characteristic feature of toxins that modulate channel gating. researchgate.net The binding of toxins to sites 3 and 4 is influenced by the conformational state of the channel, which is in turn determined by the membrane potential. researchgate.net

For β-toxins, which bind to site 4, the interaction is thought to trap the voltage sensor of domain II (DII S4) in its outward, activated position. researchgate.net This trapping mechanism leads to a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials. expasy.orgresearchgate.net

Alpha-toxins bind to site 3 in a voltage-dependent manner, a site partially formed by the loop connecting the S3 and S4 segments of domain IV. researchgate.net This interaction hinders the movement of the DIV S4 segment, thereby slowing down the fast inactivation of the channel. researchgate.net Given that AaH IT4 exhibits properties of both α- and β-toxins, its binding is likely to be sensitive to the voltage-dependent movements of both the DII and DIV voltage sensors. uniprot.orgnih.gov

Studies on the functionally similar toxin BmK AS revealed a complex, non-linear, U-shaped dose-dependent effect on the voltage-dependence of activation and inactivation of rNav1.2a channels. nih.gov At low and high concentrations, it depolarized the voltage-dependence, while at an intermediate concentration, it caused a hyperpolarizing shift. nih.gov This suggests a multifaceted interaction with the channel that can vary with toxin concentration.

Current-Voltage (I-V) Relationship Analysis in the Presence of AaH IT4

The current-voltage (I-V) relationship provides critical insights into how an ion channel's conductance is affected by changes in membrane potential. nih.gov In the presence of toxins like AaH IT4, the I-V curve can be significantly altered, reflecting changes in both channel gating and ion permeation.

Simultaneously, the α-toxin-like effect of AaH IT4 on inactivation would be expected to prolong the sodium current during a sustained depolarization. nih.gov This would manifest in the I-V relationship as a larger sustained current at positive potentials where inactivation would normally be complete.

Electrophysiological studies on the related toxin BmK AS on Nav1.3 channels showed a depression of the peak sodium currents across a range of concentrations. neurosci.cn The analysis of the conductance-voltage (G-V) relationship, derived from the I-V curve, confirmed a hyperpolarizing shift in the voltage for half-maximal activation (V1/2), consistent with a β-toxin-like effect. neurosci.cnnih.gov The table below summarizes the effects of different concentrations of BmK AS on the activation parameters of rNav1.3 channels, which are indicative of the types of changes AaH IT4 might induce.

Toxin ConcentrationChange in V1/2 (mV)Change in Slope Factor (k)
10 nM BmK AS -9.18 ± 0.97+1.55
100 nM BmK AS -5.34 ± 0.71+1.27
500 nM BmK AS -4.08 ± 0.08+2.04

Data adapted from a study on the effects of BmK AS on rNav1.3 channels, illustrating the concentration-dependent shifts in the voltage of half-maximal activation (V1/2) and the slope factor (k), which reflects voltage sensitivity. neurosci.cn

Allosteric Mechanisms and Conformational Changes Induced by Toxin Binding

Allosteric regulation is a fundamental biological process where the binding of a ligand to one site on a protein influences the protein's activity at a different site. numberanalytics.comfiveable.me The interaction of AaH IT4 with VGSCs is a classic example of allosteric modulation. The toxin does not directly block the ion conduction pore but instead binds to allosteric sites (sites 3 and 4) on the channel's extracellular surface, inducing conformational changes that alter the channel's gating properties. expasy.orgfiveable.me

The binding of AaH IT4 to receptor site 4 is thought to allosterically trap the voltage sensor of domain II in its activated conformation. researchgate.net This stabilization of the "up" state of the DII S4 segment lowers the energy barrier for channel activation, resulting in the observed hyperpolarizing shift. researchgate.net

Simultaneously, the interaction of the toxin with receptor site 3 allosterically impedes the movement of the domain IV voltage sensor. researchgate.net The outward movement of the DIV S4 segment is a critical step in coupling channel activation to fast inactivation. researchgate.net By hindering this movement, AaH IT4 slows the inactivation process, leading to a persistent sodium current. researchgate.net

These allosteric effects are transmitted through the protein structure, causing global conformational changes that extend from the extracellular binding sites to the intracellular inactivation gate. rug.nl The ability of a single molecule, AaH IT4, to induce two distinct gating modifications highlights the intricate allosteric coupling between different domains of the voltage-gated sodium channel. This dual activity suggests that AaH IT4 can bridge or simultaneously influence the conformational states of both the activation and inactivation machinery of the channel, a property that sets it apart from more specific α- or β-toxins. nih.govneurosci.cn

Genetic, Genomic, and Evolutionary Aspects of Aah It4

Gene Identification and Cloning Strategies from Venom Gland Transcriptomes

The identification of genes encoding toxins like AaH IT4 relies heavily on the analysis of venom gland transcriptomes. A transcriptome represents the complete set of RNA transcripts in a cell or tissue, providing a snapshot of the genes that are actively being expressed. The primary strategy involves the construction of a complementary DNA (cDNA) library from the messenger RNA (mRNA) extracted from the scorpion's venom glands (telson). researchgate.netresearchgate.net This process is a cornerstone for discovering and characterizing new venom components. nih.gov

The general workflow for identifying a toxin gene such as that for AaH IT4 is outlined below:

StepDescriptionKey Methodologies
1. Venom Gland Collection The scorpion's telson, containing the venom glands, is dissected and preserved to protect the RNA from degradation.Cryopreservation
2. RNA Extraction Total RNA is isolated from the venom gland tissue. The quality and integrity of the RNA are crucial for subsequent steps.Guanidinium thiocyanate-phenol-chloroform extraction, commercial kits
3. cDNA Library Construction Messenger RNA (mRNA) is reverse transcribed into more stable complementary DNA (cDNA). This cDNA is then inserted into cloning vectors (e.g., plasmids) which are introduced into a host, typically E. coli, to create a library of clones, each containing a fragment of a gene expressed in the venom gland. researchgate.netReverse Transcription, SMARTer™ cDNA synthesis, Directional Cloning
4. Sequencing and Analysis The cDNA clones are sequenced, often through high-throughput methods like RNA-seq, generating a large number of Expressed Sequence Tags (ESTs). science.govnih.gov These sequences are then assembled and analyzed using bioinformatics tools.Sanger Sequencing, Next-Generation Sequencing (NGS), BLAST, De novo assembly
5. Gene Identification The resulting sequences are compared against databases of known protein and gene sequences. Genes encoding toxins are identified by their homology to known toxin families, such as other sodium channel toxins. researchgate.netmdpi.comBLASTX, Sequence Alignment, Open Reading Frame (ORF) identification

Through these transcriptomic approaches, researchers have successfully identified and cataloged a vast diversity of toxin genes from various scorpion species. researchgate.netmdpi.com For instance, the analysis of a cDNA library from the venom gland of Androctonus crassicauda revealed numerous gene sequences similar to known Na+-channel specific toxins, demonstrating the efficacy of this strategy for finding toxins related to AaH IT4. researchgate.net

Transcriptional and Translational Regulation of AaH IT4 Expression

The production of AaH IT4 is a tightly regulated process, beginning with the transcription of its gene and culminating in the secretion of the mature, functional peptide. Scorpion toxin genes, including those for sodium channel toxins, possess a characteristic structure that dictates their expression and processing.

Transcriptional Regulation: Analysis of scorpion toxin genes reveals they are typically expressed at high levels specifically in the venom gland. mdpi.com However, studies have shown that some toxin genes can also be expressed in other tissues, suggesting a complex regulatory network that may involve tissue-specific transcription factors. mdpi.com The fundamental structure of these genes includes exons (coding regions) and introns (non-coding regions). A common feature discovered in many scorpion venom protein-encoding genes is a phase-1 intron located near the cleavage site of the signal peptide. mdpi.com This conserved intron position suggests its potential role in the regulation of gene expression or the evolutionary mechanism of exon shuffling that contributed to the diversity of venom peptides. mdpi.comresearchgate.net

Translational and Post-Translational Regulation: Once the gene is transcribed into mRNA, it is translated into a precursor protein. This precursor typically consists of three parts:

A Signal Peptide: This sequence directs the newly synthesized peptide towards the secretory pathway, ensuring it will be exported from the cell.

A Mature Toxin: This is the functional part of the peptide.

A Propeptide (sometimes present): A sequence that may be involved in proper folding or inhibiting toxin activity until it is cleaved.

The precursor undergoes several post-translational modifications to become the active AaH IT4 toxin. The signal peptide is cleaved off as the protein enters the endoplasmic reticulum. researchgate.net Further processing, such as the formation of disulfide bridges, is critical for the correct three-dimensional folding of the toxin, which is essential for its function. uniprot.org In some related toxins, C-terminal amidation occurs, where terminal amino acids are removed and the new C-terminal residue is modified, a process that can be crucial for the toxin's biological activity. science.gov

Phylogenetic Relationship of AaH IT4 within Scorpion Toxin Gene Families

Scorpion toxins that target voltage-gated sodium channels (NaScTxs) are broadly classified into two main groups based on their binding site and mechanism of action: α-toxins and β-toxins. oup.comresearchgate.net

α-Toxins: Typically found in Old World scorpions, they bind to receptor site 3 on the sodium channel, which slows down channel inactivation and prolongs the action potential. nih.gov

β-Toxins: Mainly derived from New World scorpions, they bind to receptor site 4 and shift the voltage-dependence of channel activation, causing the channel to open at more negative membrane potentials. nih.gov

AaH IT4 occupies a unique and complex position within this classification. It exhibits properties of both α- and β-toxins. nih.gov It is capable of competing with both anti-insect β-toxins and anti-mammal α-toxins for binding to sodium channels. science.govuniprot.orgneurosci.cn This dual activity suggests that it may interact with both site 3 and site 4 on voltage-gated sodium channels, blurring the distinct lines of the traditional classification system. uniprot.orgnih.gov Furthermore, radioimmunoassays show that AaH IT4 is recognized by antibodies raised against β-type toxins, indicating a structural similarity to this group. researchgate.netscience.govresearchgate.net This evidence suggests that AaH IT4 may represent a distinct lineage or an evolutionary intermediate, possessing ancestral structural features that allow for a wider range of toxic interactions. researchgate.net

Toxin ClassTypical Binding SitePrimary EffectAaH IT4 Activity
α-Toxin Site 3Slows inactivationCompetes with α-toxins nih.govneurosci.cn
β-Toxin Site 4Affects activationCompetes with β-toxins; recognized by anti-β-toxin antibodies science.govuniprot.orgneurosci.cn

Evolutionary Pressures and Diversification of AaH IT4 and Related Toxins

The vast diversity of scorpion toxins is the product of intense evolutionary pressure. Venoms are considered a key innovation that has allowed scorpions to thrive for over 400 million years, serving crucial roles in both predation (subduing prey) and defense (warding off predators). mdpi.comsemanticscholar.org The evolution of toxins like AaH IT4 is driven by a dynamic co-evolutionary arms race between the scorpion and its diverse prey and predators.

This process is largely governed by positive selection, where genetic mutations that confer an advantage are more likely to be passed on to subsequent generations. nih.govresearchgate.net For scorpion toxins, this means that mutations improving a toxin's effectiveness against a specific target (e.g., an insect's sodium channel) or providing a defense against a new predator will be favored. This "target-driven adaptive evolution" is a primary force shaping the molecular structure and function of toxins. oup.comnih.govoup.com

A fundamental mechanism for generating new toxins is gene duplication. researchgate.netnih.gov This process creates a redundant copy of an existing toxin gene, which is then free to accumulate mutations without compromising the function of the original gene. Over evolutionary time, these mutations can lead to a new, functionally distinct toxin, a process known as neofunctionalization. researchgate.netnih.gov

The result of repeated gene duplication and subsequent diversification is the creation of large, multigene families of toxins within a single scorpion species. researchgate.netuniprot.org This molecular arsenal (B13267) provides the scorpion with a suite of toxins specialized for different purposes. For example, some toxins may be highly potent against insects, while others are more effective against vertebrates. oup.comnih.gov This functional specialization allows the scorpion to efficiently handle a wide variety of ecological challenges. The existence of toxins with overlapping but distinct activities, like AaH IT4, is a testament to this ongoing evolutionary process of duplication and divergence. researchgate.net

The functional diversification of scorpion toxins is ultimately realized at the molecular level through changes in how they interact with their targets, primarily ion channels. The evolution of these interactions is driven by strong positive selection acting on specific amino acid residues on the toxin's surface. semanticscholar.org These rapidly evolving residues, often referred to as "positively selected sites" (PSSs) or "hot spots," are typically located on the toxin's bioactive surface—the part of the molecule that directly contacts the target receptor. oup.comnih.govnih.govoup.com

Mutational analysis of these hot spots has demonstrated their critical role in determining a toxin's potency and selectivity. oup.comnih.gov Even a single amino acid change at one of these key sites can dramatically alter the toxin's preference for different subtypes of sodium channels. For instance, studies on α-toxins from Mesobuthus eupeus showed that two toxins differing by only one amino acid (A50V) had remarkably different effects on mammalian and insect sodium channels, highlighting this site as a "switch" for altering target specificity. uniprot.org This adaptive evolution allows toxins to fine-tune their activity to precisely match the molecular architecture of the ion channels in their specific prey or predators, providing a powerful example of natural selection at the molecular level. oup.comoup.com

Advanced Methodologies for Aah It4 Research

Recombinant Expression Systems and Strategies for AaH IT4 Production

The limited availability of AaH IT4 from natural venom necessitates the use of recombinant DNA technology for its large-scale production, which is crucial for detailed structural and functional studies.

Heterologous Expression in Prokaryotic and Eukaryotic Systems

The production of scorpion toxins like AaH IT4 outside of their native organisms is primarily achieved through heterologous expression in various host systems, with prokaryotic and eukaryotic cells being the most common.

Prokaryotic Systems: Escherichia coli is a widely utilized host for the expression of scorpion toxins due to its rapid growth, ease of genetic manipulation, and cost-effectiveness. mdpi.comscielo.br Typically, the gene encoding AaH IT4 is cloned into an expression vector, such as pMALp or pQE30, often with a fusion partner like Maltose-Binding Protein (MBP) or a polyhistidine (His) tag. mdpi.comresearchgate.net This fusion strategy can enhance the solubility and facilitate the purification of the recombinant toxin. researchgate.net For instance, studies on the related AaH II toxin from the same scorpion species have successfully used an MBP fusion system in E. coli to produce the toxin. researchgate.net However, a common challenge with E. coli expression is the formation of insoluble aggregates known as inclusion bodies, which contain misfolded proteins. nih.govoup.com

Eukaryotic Systems: Eukaryotic systems, such as the methylotrophic yeast Pichia pastoris, offer several advantages over prokaryotic systems for the production of complex proteins like AaH IT4. nih.gov These systems possess the cellular machinery for post-translational modifications, including proper disulfide bond formation, which is critical for the correct folding and biological activity of scorpion toxins that typically contain multiple cysteine residues. mdpi.comnih.gov The ability of P. pastoris to secrete the recombinant protein into the culture medium simplifies the purification process. semanticscholar.org While direct reports on the expression of AaH IT4 in Pichia pastoris are not prevalent, this system has been successfully employed for other scorpion toxins and represents a viable strategy for producing correctly folded and active AaH IT4. Another eukaryotic approach is the use of a wheat germ in vitro translation system, which has been shown to produce soluble and biologically active recombinant AaHII toxin, a close relative of AaH IT4. nih.gov

Protein Refolding and Purification Methodologies

When scorpion toxins like AaH IT4 are expressed as inclusion bodies in E. coli, a critical step is the solubilization of these aggregates followed by refolding to achieve the native, biologically active conformation.

The process typically involves:

Isolation and Washing of Inclusion Bodies: After cell lysis, inclusion bodies are collected by centrifugation and washed with buffers containing low concentrations of denaturants like urea (B33335) and detergents such as Triton X-100 to remove cellular debris. oup.com

Solubilization: The washed inclusion bodies are then solubilized in a strong denaturing solution, commonly containing 6 M guanidine-HCl or a high concentration of urea, along with a reducing agent like β-mercaptoethanol to break any incorrect disulfide bonds. oup.com

Refolding: The solubilized, denatured protein is then refolded by removing the denaturant. This is a delicate step, as rapid removal can lead to re-aggregation. Common refolding techniques include:

Dilution: The denatured protein solution is diluted into a large volume of a refolding buffer. oup.com

Dialysis: The denatured protein is placed in a dialysis bag and dialyzed against a series of buffers with decreasing concentrations of the denaturant.

Chromatography: Oxidative refolding chromatography, which utilizes an immobilized chaperone system on a gel matrix, has been shown to be highly efficient for refolding scorpion toxins with multiple disulfide bridges, achieving high yields of active protein. nih.gov

Purification: Once refolded, the recombinant AaH IT4 is purified to homogeneity. Affinity chromatography is a powerful first step, utilizing the fusion tag (e.g., Ni-NTA resin for His-tagged proteins or amylose (B160209) resin for MBP-fusion proteins). mdpi.comresearchgate.net This is often followed by one or more steps of conventional chromatography, such as ion-exchange and size-exclusion chromatography, to remove any remaining impurities and the fusion tag after proteolytic cleavage. researchgate.net

Site-Directed Mutagenesis and Directed Evolution for Functional Analysis

To understand the specific roles of individual amino acid residues in the structure and function of AaH IT4, researchers employ techniques like site-directed mutagenesis and directed evolution.

Site-Directed Mutagenesis: This technique allows for the specific and intentional alteration of the DNA sequence encoding AaH IT4, resulting in a protein with one or more amino acid substitutions. wikipedia.org By comparing the biological activity of the mutated toxin to the wild-type, researchers can identify key residues involved in its interaction with sodium channels and those responsible for its dual toxicity towards insects and mammals. nih.gov For example, mutagenesis studies on other scorpion α-toxins have revealed critical residues for their bioactivity. researchgate.net This approach is invaluable for mapping the "pharmacophore" or the functional face of the toxin. nih.gov

Directed Evolution: Directed evolution mimics the process of natural selection in the laboratory to evolve proteins with desired properties. This involves generating a large library of AaH IT4 variants through random mutagenesis, followed by a high-throughput screening or selection process to identify mutants with, for example, enhanced selectivity for insect over mammalian sodium channels. oup.com This strategy holds promise for engineering scorpion toxins into safer and more effective bio-insecticides. oup.com

Biophysical Techniques for Ligand-Receptor Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding the binding kinetics and thermodynamics of the interaction between AaH IT4 and its target sodium channels is fundamental to elucidating its mechanism of action. Two powerful biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are instrumental in these studies.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time data on the association and dissociation rates of molecular interactions. nih.govnih.gov In a typical SPR experiment to study AaH IT4, one of the interacting partners (e.g., the purified sodium channel receptor or a domain thereof) is immobilized on a sensor chip, and the other partner (AaH IT4) is flowed over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. nih.gov From this data, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD) can be calculated, providing a detailed picture of the binding affinity and kinetics. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.govmdpi.com In an ITC experiment, a solution of AaH IT4 is titrated into a solution containing its binding partner (the sodium channel). nih.gov The resulting heat changes are measured, allowing for the determination of the binding affinity (KD), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding. mdpi.com This complete thermodynamic profile provides insights into the driving forces behind the interaction, such as hydrogen bonding and hydrophobic interactions. wur.nl

Computational Approaches in AaH IT4 Research

Computational modeling has become an indispensable tool in modern toxicology and drug discovery, offering insights into molecular interactions that are often difficult to obtain through experimental methods alone.

Molecular Docking and Dynamics Simulations of Toxin-Channel Complexes

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (the ligand, e.g., AaH IT4) when bound to a second (the receptor, e.g., a sodium channel) to form a stable complex. mdpi.comekb.eg Given the three-dimensional structures of AaH IT4 and the target sodium channel (often obtained through homology modeling if an experimental structure is unavailable), docking algorithms can generate and rank potential binding poses based on scoring functions that estimate the binding affinity. mdpi.comfrontiersin.org This approach has been used to identify potential binding sites and key interacting residues for other scorpion toxins on sodium channels. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the toxin-channel complex over time, offering insights into the stability of the docked pose and the conformational changes that may occur upon binding. mdpi.comcellphysiolbiochem.com By simulating the movements of atoms in the complex, MD can help to refine the binding model, identify critical interactions, and understand how the toxin allosterically modulates the function of the ion channel. nih.gov These simulations are crucial for interpreting experimental data from mutagenesis and biophysical studies and for guiding the rational design of AaH IT4 analogs with modified properties. nih.gov

In Silico Toxin Design and Prediction of Functional Properties

The advancement of computational methodologies has opened new avenues for the study of scorpion toxins, including AaH IT4. In silico approaches, which involve computer-based simulations, allow for the design of novel toxin analogs and the prediction of their functional properties without the immediate need for wet-lab experimentation. These methods are particularly valuable for understanding the structure-function relationships of toxins and for engineering peptides with desired therapeutic or biotechnological characteristics.

Homology Modeling of AaH IT4 and its Analogs

Given the absence of an experimentally determined 3D structure for AaH IT4, homology modeling, also known as comparative modeling, stands as a primary computational technique to generate a structural model. researchgate.netresearchgate.net This method relies on the principle that proteins with similar amino acid sequences are likely to have similar three-dimensional structures. researchgate.net The process involves identifying a suitable template protein with a known structure that shares significant sequence identity with the target protein, in this case, AaH IT4. nih.gov

For AaH IT4, which is recognized by anti-beta-type toxin antibodies, suitable templates would likely be found among the family of scorpion beta-toxins with experimentally solved structures. researchgate.net For instance, toxins like BmK AS-1, which exhibits structural homology to AaH IT4, or other well-characterized beta-toxins such as Css4 from Centruroides suffusus suffusus or Cn2 from Centruroides noxius, could serve as templates. researchgate.netacs.org The accuracy of the resulting model is highly dependent on the degree of sequence similarity between the target and the template. nih.gov

The homology modeling workflow for AaH IT4 would typically involve the following steps:

Template Selection: Searching protein databases like the Protein Data Bank (PDB) for structures with the highest sequence similarity and resolution.

Target-Template Alignment: Aligning the amino acid sequence of AaH IT4 with the sequence of the selected template(s).

Model Building: Generating the 3D coordinates of the AaH IT4 backbone and side chains based on the template's structure.

Model Refinement and Validation: Optimizing the model using energy minimization and assessing its stereochemical quality using tools like PROCHECK.

Table 1: Potential Homology Modeling Templates for AaH IT4 This table is a representative example of templates that could be used for homology modeling of AaH IT4 based on their classification as beta-toxins and the availability of their structures.

Template ToxinPDB IDSource OrganismSequence Identity with Beta-Toxins (%)Resolution (Å)
Css4MultipleCentruroides suffusus suffususVariableVariable
Cn21CN2Centruroides noxius~40-502.20
nCssIINot specifiedCentruroides suffusus suffususVariableNot applicable (Modeled)
ANEPNot specifiedButhus martensii KarschVariableNot applicable (Modeled)

Prediction of Functional Properties using Molecular Dynamics Simulations

Once a reliable 3D model of AaH IT4 is generated, molecular dynamics (MD) simulations can be employed to predict its functional properties. MD simulations provide insights into the dynamic behavior of the toxin at an atomic level, allowing researchers to study its conformational changes, stability, and interactions with its molecular targets, such as voltage-gated sodium channels. tandfonline.com

In the context of AaH IT4, MD simulations can be used to:

Refine the Homology Model: The initial model can be subjected to MD simulations in a simulated physiological environment to allow it to relax into a more stable and energetically favorable conformation.

Identify Key Functional Residues: By simulating the interaction between the AaH IT4 model and a model of its target ion channel, it is possible to predict which amino acid residues on the toxin's surface are critical for binding. mdpi.com These residues constitute the toxin's "functional surface." For example, studies on other beta-toxins have identified key residues in specific loops and domains that are crucial for their interaction with sodium channels. acs.orgmdpi.com

Predict the Effects of Mutations: In silico mutagenesis can be performed by altering specific amino acids in the AaH IT4 model. Subsequent MD simulations can then predict how these mutations might affect the toxin's structure, stability, and binding affinity to its target. This is a powerful tool for designing toxin analogs with altered potency or selectivity. For instance, replacing key residues with Alanine (Alanine scanning) is a common computational approach to identify functional hotspots. mdpi.com

Table 2: Predicted Interacting Residues in Beta-Toxin/Channel Complexes from Molecular Dynamics Studies This table presents examples of interacting residues identified through MD simulations for other beta-toxins, illustrating the type of data that could be generated for AaH IT4.

ToxinKey Toxin ResiduesInteracting Channel Residues (hNav1.6)Interaction TypeReference
nCssIIE15Domain IIElectrostatic tandfonline.com
CssII-RCRE15Domain IIIElectrostatic tandfonline.com
ANEPL15, E24, W36, T37, W38, T39Not specifiedHydrophobic and Polar mdpi.com
Cn2K13, E15Not specifiedElectrostatic acs.org

The integration of homology modeling and molecular dynamics simulations provides a robust in silico framework for designing AaH IT4 analogs with potentially novel functional properties. This computational approach significantly accelerates the research and development process, allowing for the rational design of peptides for various applications before undertaking more resource-intensive experimental validation.

Biotechnological and Fundamental Research Applications of Aah It4 Non Clinical Focus

Development of Molecular Probes for Ion Channel Research

The specificity of toxins for their molecular targets has long been exploited to develop probes for studying the structure, function, and distribution of ion channels. AaH IT4, with its ability to modulate sodium channel activity, presents opportunities for the development of such molecular tools.

Ligands for Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to characterize receptor and ion channel properties, including their density (Bmax) and affinity for a ligand (Kd). This is achieved by using a radioactively labeled ligand that specifically binds to the target of interest. While the development of radiolabeled AaH IT4 for direct binding assays is not extensively documented in publicly available research, the principles of such an application are well-established.

In a hypothetical scenario, AaH IT4 could be labeled with a radioisotope such as Iodine-125 (¹²⁵I). This radiolabeled toxin would then be incubated with a preparation of cells or tissues expressing the target sodium channels. By measuring the amount of radioactivity bound to the preparation at different concentrations of the radiolabeled toxin, researchers could determine the binding characteristics of AaH IT4 to the sodium channel.

Indirectly, radioimmunoassays have been used to characterize AaH IT4. One study found that antibodies raised against beta-type scorpion toxins were able to recognize AaH IT4, suggesting some structural homology. wikipedia.org This type of assay, while not a direct radioligand binding assay for the ion channel itself, provides information about the toxin's structural classification.

Table 1: Hypothetical Radioligand Binding Assay Parameters for ¹²⁵I-AaH IT4

ParameterDescriptionPotential Data
Radioligand ¹²⁵I-AaH IT4A labeled version of the AaH IT4 toxin.
Target Voltage-gated sodium channelsExpressed in a suitable cell line (e.g., HEK-293) or tissue homogenate.
Kd (Dissociation Constant) Concentration of radioligand at which 50% of the receptors are occupied at equilibrium.To be determined experimentally.
Bmax (Maximum Binding Capacity) Total number of binding sites in the preparation.To be determined experimentally.

Tools for Ion Channel Isolation and Purification

Affinity chromatography is a powerful technique for isolating and purifying specific proteins from a complex mixture. This method utilizes a ligand (in this case, a toxin) that is immobilized on a solid support. When a solution containing the target protein (the ion channel) is passed over this support, the protein binds to the ligand and is retained, while other proteins are washed away.

While there are no specific reports detailing the use of AaH IT4 for the affinity purification of sodium channels, the principle has been successfully demonstrated with other scorpion toxins. For instance, Tityus toxin gamma has been used to purify cardiac sodium channels. In such an experiment, AaH IT4 would be chemically coupled to a chromatography resin. A detergent-solubilized preparation of membrane proteins containing sodium channels would then be applied to the AaH IT4-coupled resin. The sodium channels would bind to the immobilized toxin, and after washing away non-specifically bound proteins, the purified channels could be eluted.

Utilization as a Scaffold for Rational Peptide Design and Engineering

The stable, well-defined three-dimensional structure of scorpion toxins makes them excellent scaffolds for protein engineering. By modifying the amino acid sequence of a toxin like AaH IT4, it is possible to create new peptides with altered properties, such as enhanced target specificity or novel functions.

Engineering for Altered Target Specificity or Potency

Rational peptide design involves making specific changes to a peptide's sequence to achieve a desired outcome. In the context of AaH IT4, researchers could aim to increase its affinity for a particular subtype of sodium channel or to reduce its activity at mammalian channels to create a more insect-specific molecule. This could be achieved through site-directed mutagenesis, where specific amino acids are replaced with others. For example, residues in the toxin that are predicted to interact with the ion channel could be targeted for modification. The engineered peptides would then be synthesized and tested for their binding affinity and functional effects on different sodium channel subtypes. While this is a promising area of research, specific studies detailing the engineering of AaH IT4 for altered target specificity are not yet prominent in the literature.

Design of Chimeric Toxins for Research Applications

Chimeric toxins are hybrid proteins created by fusing a targeting domain (like a toxin) to a functional domain (like an enzyme or a fluorescent protein). This approach can be used to deliver a specific function to a particular cell type or to visualize the location of a target.

Although no specific chimeric toxins based on AaH IT4 have been described in published research, one could envision several possibilities. For instance, AaH IT4 could be fused to a fluorescent protein like Green Fluorescent Protein (GFP). Such a chimera could be used to visualize the distribution of sodium channels on the surface of cells in real-time, providing insights into channel trafficking and localization. Another possibility would be to fuse AaH IT4 to a molecule that can be used for affinity purification, creating a bifunctional tool for both labeling and isolating its target.

Contribution to Understanding Ion Channel Function and Channelopathies (Mechanistic Research)

Channelopathies are diseases caused by mutations in ion channel genes that alter their function. Toxins that modulate ion channel activity, such as AaH IT4, can be valuable tools for studying the molecular basis of these diseases. By comparing the effects of the toxin on wild-type and mutant channels, researchers can gain insights into how the mutation alters channel structure and gating.

AaH IT4 has been shown to affect the voltage-dependence of activation of insect sodium channels, a mechanism similar to that of beta-toxins. wikipedia.org This property makes it a useful probe for studying the voltage-sensing domains of sodium channels. While its effects on mammalian channels are described as modulatory, these interactions could be exploited to understand the subtle conformational changes that occur during channel gating. wikipedia.org

For example, AaH IT4 could be used in electrophysiological studies to investigate how mutations associated with a specific channelopathy (e.g., certain forms of epilepsy or cardiac arrhythmia) alter the channel's response to the toxin. This could reveal details about the structural and functional consequences of the mutation. However, specific studies using AaH IT4 to investigate particular channelopathies are not widely reported.

Table 2: Investigated and Potential Research Applications of AaH IT4

Application AreaSpecific UseStatus
Molecular Probes Radioligand for binding assaysPotential application; specific examples for AaH IT4 are not prominent.
Tool for ion channel purificationPotential application; not yet reported for AaH IT4.
Peptide Engineering Scaffold for altering target specificityA promising research direction; specific examples for AaH IT4 are lacking.
Scaffold for chimeric toxin designA promising research direction; specific examples for AaH IT4 are lacking.
Mechanistic Research Probing sodium channel gatingUsed to study insect sodium channel activation. wikipedia.org
Investigating channelopathiesPotential tool for studying disease-related channel mutations.

Dissecting Voltage-Gated Sodium Channel Physiology and Pathophysiology

Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells like neurons and muscle cells. frontiersin.orgnih.gov AaH II is an invaluable molecular probe for dissecting the physiological roles of these channels. Its primary mechanism of action is to bind to neurotoxin receptor site 3 on the channel, which specifically slows or blocks the fast inactivation process. nih.govuniv-rennes1.fr

Fast inactivation is a crucial gating mechanism that terminates the influx of sodium ions shortly after channel opening, allowing the cell membrane to repolarize and ensuring the unidirectional propagation of nerve impulses. nih.govyoutube.com By inhibiting this process, AaH II causes a prolonged influx of sodium, leading to a significant broadening of the action potential. smartox-biotech.comnih.gov This effect allows researchers to:

Investigate the Role of Inactivation in Neuronal Firing: By applying AaH II, scientists can observe how the impairment of fast inactivation affects neuronal excitability, firing patterns, and neurotransmitter release. This helps to elucidate the precise role of this gating mechanism in normal physiological signaling. smartox-biotech.comnih.gov

Study Specific Channel Subtypes: AaH II exhibits varying affinities for different NaV channel isoforms, which are expressed in different tissues and have distinct physiological roles. smartox-biotech.com For instance, it strongly affects NaV1.2, a key channel in the central nervous system, and NaV1.7, which is crucial in peripheral pain pathways. smartox-biotech.comresearchgate.net This selectivity enables the study of the specific contributions of these isoforms to cellular and systemic functions.

Model Pathophysiological States: Dysfunction of NaV channel inactivation is implicated in various "channelopathies," including certain forms of epilepsy, cardiac arrhythmia, and chronic pain. nih.gov Applying AaH II can mimic the biophysical consequences of mutations that impair inactivation, providing a powerful experimental model to study the molecular basis of these diseases and explore potential therapeutic strategies. nih.gov

A key area of research involves the axon initial segment (AIS), a region of the neuron where action potentials are initiated and where NaV channels are highly concentrated. nih.gov Studies using AaH II have revealed its profound impact on the action potential in this specific neuronal compartment. For example, even at low nanomolar concentrations, AaH II can substantially widen the action potential and cause a large increase in the sodium influx within the AIS, providing high-resolution insights into the mechanics of action potential generation that are not observable at a macroscopic level. nih.gov

Table 1: Effects of AaH II on Various Voltage-Gated Sodium Channel (NaV) Isoforms

Channel Isoform Tissue of Expression Effect of AaH II EC₅₀ (Concentration for 50% Effect) Reference
NaV1.2 Central Nervous System Slows fast inactivation ~3 nM smartox-biotech.com
NaV1.4 Skeletal Muscle Slows fast inactivation ~2 nM smartox-biotech.com
NaV1.5 Cardiac Muscle Slows fast inactivation - nih.gov

| NaV1.7 | Peripheral Nervous System | Slows fast inactivation | ~52 nM | smartox-biotech.com |

Probing Structure-Function Relationships of Ion Channels

The unique interaction between AaH II and NaV channels makes it an exceptional tool for exploring the relationship between a channel's physical structure and its gating functions. nih.govbiorxiv.org By identifying the binding site and the key amino acids involved in the toxin-channel interaction, researchers can map the specific regions of the channel that are critical for the process of fast inactivation.

Research, including cryo-electron microscopy (cryo-EM), has precisely mapped the AaH II binding site to the voltage-sensing domain of domain IV (VSD4) of the NaV channel. nih.govsmartox-biotech.com The toxin acts like a molecular wedge, trapping the S4 segment of VSD4 in a "deactivated" or "down" state. smartox-biotech.com This action prevents the conformational changes that are necessary for the intracellular inactivation gate to close the pore, thus revealing a direct mechanical link between the movement of the voltage sensor and the channel's inactivation machinery. smartox-biotech.com

Mutagenesis studies, where specific amino acids on either the toxin or the channel are systematically replaced, have been instrumental in this field. nih.govpnas.org These experiments have pinpointed the critical residues that form the binding interface.

On the Toxin (AaH II): Specific amino acids, such as Ala39 and Arg62, have been identified as crucial for establishing a stable interaction with the channel. nih.gov

On the Channel (NaV): Key residues in the extracellular loops connecting the transmembrane segments of VSD4 are essential for toxin binding. For example, studies on NaV1.5 have implicated residues Gln1615 and Lys1616 in the S3-S4 loop as vital for the interaction with AaH II. nih.gov

These structure-function studies, facilitated by AaH II, not only enhance the fundamental understanding of how ion channels work at a molecular level but also provide a structural blueprint for the rational design of new pharmacological agents that can selectively target specific NaV channel functions. biorxiv.org

Table 2: Key Amino Acid Residues in the AaH II-NaV Channel Interaction

Molecule Domain/Region Key Residue(s) Role in Interaction Reference
AaH II Toxin Core Ala39, Arg62 Forms stable hydrogen bonds with the channel nih.gov
NaV1.5 Channel Domain IV (S3-S4 Loop) Gln1615, Lys1616 Forms interaction points for the toxin nih.gov

| NaV1.5 Channel | Domain IV (S1-S2 Loop) | Asp1553 | Forms hydrogen bond with Arg62 of the toxin | nih.gov |

Mentioned Compounds

Future Research Directions and Emerging Avenues for Aah It4 Studies

Integration of Multi-Omics Data for Comprehensive Understanding of Venom Complexity

The study of scorpion venoms has been revolutionized by the advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. nih.govscielo.br These approaches allow for a large-scale, comprehensive analysis of the entire venom composition, moving beyond the characterization of individual toxins. nih.govscielo.br For a complete picture of AaH IT4's function, it is crucial to integrate data from these different "omics" fields.

Future research will likely focus on combining transcriptomic data from the venom glands of Androctonus australis hector with proteomic analyses of the secreted venom. scielo.br This will provide a more accurate correlation between the genes encoding various toxins and their actual protein abundance in the venom. Furthermore, metabolomic studies can identify the small molecules and metabolites present in the venom, which may act synergistically with toxins like AaH IT4. nih.gov This integrated "venomics" approach will not only reveal the true complexity of the venom but also elucidate the evolutionary pressures that have shaped the function and diversity of its components. mdpi.com

Key "Omics" Technologies for Venom Research:

Technology Application in Venom Research
Genomics Identifies the genes encoding toxins and other venom components.
Transcriptomics Reveals which toxin genes are actively being expressed in the venom gland. scielo.br
Proteomics Characterizes the full complement of proteins and peptides present in the venom. nih.govscielo.br

| Metabolomics | Identifies non-proteinaceous components like salts, lipids, and small molecules. nih.gov |

Advanced Structural Characterization of Toxin-Channel Complexes at High Resolution

A deeper understanding of how AaH IT4 functions requires detailed structural information about its interaction with its target, the voltage-gated sodium channel. While circular dichroism studies have provided some initial insights into the secondary structure of AaH IT4, suggesting a low content of regular secondary structures, more advanced techniques are needed. nih.govresearchgate.net

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of membrane proteins, including ion channels, in their near-native state. nih.govbiorxiv.org Future research will aim to use cryo-EM to solve the structure of AaH IT4 in complex with a voltage-gated sodium channel. This would provide an unprecedented, atom-level view of the toxin-channel interface, revealing the precise amino acid residues involved in binding and modulation. pnas.org Such high-resolution structural data is invaluable for understanding the toxin's mechanism of action and its unique ability to compete with both α- and β-toxins. researchgate.netpnas.org

Exploration of Novel Biotechnological Applications (Excluding Direct Therapeutic Development)

While the therapeutic potential of scorpion venom components is an active area of research, AaH IT4 and similar toxins also hold promise in various non-therapeutic biotechnological applications. nih.govdtu.dk

One significant area is the development of bio-insecticides. The insect-specific toxicity of some scorpion toxins has been harnessed by engineering recombinant baculoviruses that express these toxins, thereby increasing their virulence against insect pests. scielo.brcabidigitallibrary.org Given AaH IT4's known effects on insects, further research could explore its potential in developing more effective and environmentally friendly pest control strategies. nih.govscielo.br

Another emerging application is in the field of bio-research materials. The specific and high-affinity binding of toxins to ion channels makes them valuable molecular probes for studying the structure and function of these channels. tutmasr.com Purified or synthetically produced AaH IT4 could be used as a tool to investigate the pharmacology and physiology of different sodium channel subtypes, contributing to a deeper understanding of their roles in various physiological processes.

Furthermore, the unique properties of scorpion venom peptides are being explored for their antimicrobial activities. mdpi.comdtu.dk While direct therapeutic use is excluded from this scope, research into the antimicrobial properties of AaH IT4 or its derivatives could lead to the development of novel preservatives or surface disinfectants, particularly in applications where preventing microbial growth is crucial.

Q & A

Q. What distinguishes AaH IT4 from other sodium channel-targeting scorpion toxins?

AaH IT4 is unique due to its dual α- and β-NaTx effects, interacting with both site 3 (prolonging action potentials) and site 4 (shifting activation voltage) of voltage-gated sodium channels . This contrasts with most NaTxs, which typically exhibit either α- or β-specific activity. To confirm this dual mechanism, researchers employ electrophysiological assays (e.g., patch-clamp recordings on neuroblastoma cells or isolated tissues) to measure channel kinetics before and after toxin exposure .

Q. What experimental assays are recommended to validate AaH IT4’s bioactivity?

  • In vitro assays : Competitive ELISA or surface plasmon resonance (SPR) can quantify toxin-receptor binding affinity (e.g., Kd values) using purified sodium channel isoforms .
  • In vivo assays : LD50 determinations in murine models assess toxicity, while behavioral assays (e.g., paralysis onset) correlate functional impacts with dosage .
  • Cross-reactivity studies : Use toxin-specific monoclonal antibodies (e.g., mAb 4C1 for Aah II) to test neutralization efficacy via pre-incubation protocols .

Q. How is AaH IT4 isolated and purified from crude scorpion venom?

AaH IT4 is typically isolated using a multi-step chromatographic workflow:

  • Gel filtration : Separate venom components by molecular weight.
  • Ion-exchange chromatography : Refine fractions based on charge properties.
  • Reverse-phase HPLC : Achieve >95% purity, validated by mass spectrometry . Note: Structural confirmation requires 2D-NMR or X-ray crystallography to resolve disulfide bond arrangements .

Advanced Research Questions

Q. How can researchers resolve contradictory data on AaH IT4’s dual α/β-NaTx effects?

Contradictions may arise from differences in experimental models (e.g., species-specific sodium channel isoforms) or toxin batch variability. To address this:

  • Standardize models : Use heterologous expression systems (e.g., HEK293 cells) expressing human NaV isoforms.
  • Site-directed mutagenesis : Modify specific channel residues (e.g., domain II vs. IV) to pinpoint binding interfaces .
  • Dose-response profiling : Compare toxin effects at varying concentrations to identify threshold-dependent activity shifts .

Q. What structural analysis methods are critical for studying AaH IT4’s functional domains?

  • NMR spectroscopy : Resolve solution-state structures to map surface-exposed residues involved in channel interactions (e.g., Darbon et al.’s 2D ¹H-NMR study on AaH IT) .
  • Cryo-EM/X-ray crystallography : Determine high-resolution toxin-channel complex structures to identify critical binding motifs .
  • Computational docking : Use software like AutoDock Vina to predict binding affinities for mutagenesis targets .

Q. What strategies improve the development of AaH IT4-neutralizing antibodies?

  • Hybridoma screening : Immunize mice with AaH IT4, then screen hybridomas for clones with high affinity (e.g., Kd <1 nM via SPR) .
  • Epitope binning : Identify antibodies targeting distinct toxin regions (e.g., N-terminal vs. cysteine-rich domains) for synergistic neutralization .
  • In vivo validation : Test antibody efficacy using pre-/post-exposure protocols in murine models, measuring survival rates and toxin clearance kinetics .

Q. How can researchers design in vivo models to study AaH IT4’s neurotoxic effects?

  • Transgenic models : Use zebrafish or mice expressing fluorescently tagged sodium channels to visualize toxin binding in real time .
  • Tissue-specific knockdowns : Employ CRISPR/Cas9 to silence NaV isoforms in specific neuronal populations (e.g., dorsal root ganglia) .
  • Behavioral endpoints : Quantify motor dysfunction (e.g., rotarod performance) or pain responses (e.g., von Frey filament assays) .

Q. What computational approaches predict AaH IT4’s interactions with non-canonical targets?

  • Phylogenetic analysis : Compare AaH IT4’s sequence with toxins targeting potassium or calcium channels to identify conserved motifs .
  • Machine learning : Train models on toxin-channel interaction datasets to predict off-target effects (e.g., using AlphaFold-Multimer) .
  • Molecular dynamics simulations : Simulate toxin binding under physiological conditions (e.g., membrane lipid composition effects) .

Methodological Notes

  • Data reproducibility : Always include negative controls (e.g., heat-denatured toxin) and reference standards (e.g., commercially available AaH II) in assays .
  • Ethical compliance : For in vivo studies, adhere to institutional guidelines (e.g., NIH’s ARRIVE 2.0) for animal welfare and sample size justification .

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